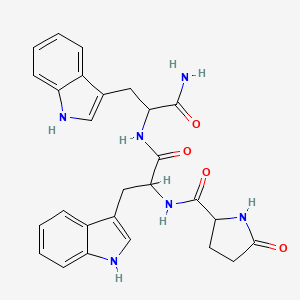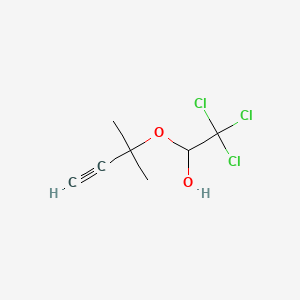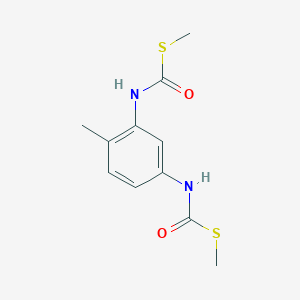
S,S'-Dimethyl (4-methyl-1,3-phenylene)bis(hydrogen carbonimidothioate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-methyl-5-(methylsulfanylcarbonylamino)phenyl]-1-methylsulfanyl-formamide is an organic compound characterized by its unique structure, which includes a formamide group and a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-5-(methylsulfanylcarbonylamino)phenyl]-1-methylsulfanyl-formamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methyl-5-nitroaniline and methylsulfanylformamide.
Reduction: The nitro group of 2-methyl-5-nitroaniline is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The resulting 2-methyl-5-aminophenylamine is then acylated with methylsulfanylformamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of N-[2-methyl-5-(methylsulfanylcarbonylamino)phenyl]-1-methylsulfanyl-formamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-methyl-5-(methylsulfanylcarbonylamino)phenyl]-1-methylsulfanyl-formamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The formamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Applications De Recherche Scientifique
N-[2-methyl-5-(methylsulfanylcarbonylamino)phenyl]-1-methylsulfanyl-formamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-[2-methyl-5-(methylsulfanylcarbonylamino)phenyl]-1-methylsulfanyl-formamide exerts its effects involves interactions with specific molecular targets. The formamide group can form hydrogen bonds with biological molecules, while the methylsulfanyl groups can undergo redox reactions, potentially affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-methyl-5-(methylsulfanylcarbonylamino)phenyl]-1-methylsulfanyl-acetamide: Similar structure but with an acetamide group instead of a formamide group.
N-[2-methyl-5-(methylsulfanylcarbonylamino)phenyl]-1-methylsulfanyl-thioformamide: Similar structure but with a thioformamide group instead of a formamide group.
Uniqueness
N-[2-methyl-5-(methylsulfanylcarbonylamino)phenyl]-1-methylsulfanyl-formamide is unique due to its combination of a formamide group and two methylsulfanyl groups. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61578-90-3 |
|---|---|
Formule moléculaire |
C11H14N2O2S2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
S-methyl N-[2-methyl-5-(methylsulfanylcarbonylamino)phenyl]carbamothioate |
InChI |
InChI=1S/C11H14N2O2S2/c1-7-4-5-8(12-10(14)16-2)6-9(7)13-11(15)17-3/h4-6H,1-3H3,(H,12,14)(H,13,15) |
Clé InChI |
APSKCRCSBHQDSJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)SC)NC(=O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


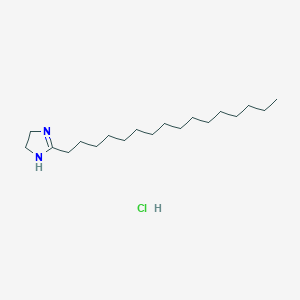
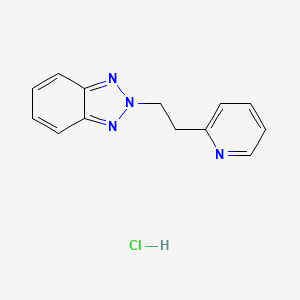
![1-(2-Chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea](/img/structure/B13998168.png)


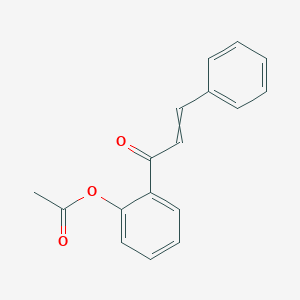


![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998189.png)



